molecular formula C12H8F6O6 B15352327 3,6-Bis(2,2,2-trifluoroethoxy)phthalic Acid

3,6-Bis(2,2,2-trifluoroethoxy)phthalic Acid

Cat. No.: B15352327
M. Wt: 362.18 g/mol
InChI Key: AYPYADZOZNXYDV-UHFFFAOYSA-N
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Description

3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid is a fluorinated organic compound characterized by its two trifluoroethoxy groups attached to the benzene ring of phthalic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid typically involves the reaction of phthalic anhydride with 2,2,2-trifluoroethanol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the trifluoroethoxy groups.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.

  • Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

  • Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters

  • Reduction: Alcohols

  • Substitution: Amides, ethers

Scientific Research Applications

3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.

  • Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoroethoxy groups enhance the compound's stability and bioavailability.

Comparison with Similar Compounds

  • Bis(2,2,2-trifluoroethoxy)ethanol

  • Trifluoroacetic acid

  • Phthalic acid derivatives

Uniqueness: 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid stands out due to its dual trifluoroethoxy groups, which confer unique chemical and physical properties compared to its analogs. These properties make it particularly useful in specialized applications where stability and reactivity are critical.

Properties

Molecular Formula

C12H8F6O6

Molecular Weight

362.18 g/mol

IUPAC Name

3,6-bis(2,2,2-trifluoroethoxy)phthalic acid

InChI

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-5-1-2-6(24-4-12(16,17)18)8(10(21)22)7(5)9(19)20/h1-2H,3-4H2,(H,19,20)(H,21,22)

InChI Key

AYPYADZOZNXYDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCC(F)(F)F)C(=O)O)C(=O)O)OCC(F)(F)F

Origin of Product

United States

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